molecular formula C11H22ClNO4 B13838289 Isobutyryl L-Carnitine-d6 Chloride

Isobutyryl L-Carnitine-d6 Chloride

Cat. No.: B13838289
M. Wt: 273.78 g/mol
InChI Key: FWUACOYFRJEMMP-ZMUXDYEZSA-N
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Description

Isobutyryl L-Carnitine-d6 Chloride is a labeled acylcarnitine compound. It is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyryl L-Carnitine-d6 Chloride typically involves the acylation of L-carnitine with isobutyryl chloride in the presence of a deuterium source to incorporate the deuterium atoms. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

Isobutyryl L-Carnitine-d6 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyryl L-Carnitine-d6 Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Isobutyryl L-Carnitine-d6 Chloride functions by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with carnitine acyltransferases, which catalyze the transfer of acyl groups from coenzyme A to L-carnitine. This process is essential for the metabolism of fatty acids and energy production in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyryl L-Carnitine-d6 Chloride is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biochemical assays. This feature makes it particularly valuable in research applications where accurate measurement of metabolic intermediates is crucial .

Properties

Molecular Formula

C11H22ClNO4

Molecular Weight

273.78 g/mol

IUPAC Name

[(2R)-3-carboxy-2-[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1/i1D3,2D3;

InChI Key

FWUACOYFRJEMMP-ZMUXDYEZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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